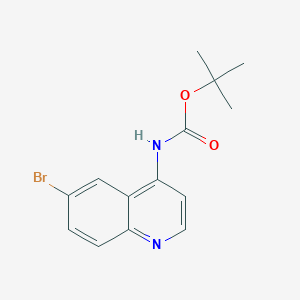

tert-butyl N-(6-bromoquinolin-4-yl)carbamate

Beschreibung

Eigenschaften

Molekularformel |

C14H15BrN2O2 |

|---|---|

Molekulargewicht |

323.18 g/mol |

IUPAC-Name |

tert-butyl N-(6-bromoquinolin-4-yl)carbamate |

InChI |

InChI=1S/C14H15BrN2O2/c1-14(2,3)19-13(18)17-12-6-7-16-11-5-4-9(15)8-10(11)12/h4-8H,1-3H3,(H,16,17,18) |

InChI-Schlüssel |

PLFIQUWLDYGBMW-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)NC1=C2C=C(C=CC2=NC=C1)Br |

Herkunft des Produkts |

United States |

Comprehensive Structure Elucidation of tert-Butyl N-(6-bromoquinolin-4-yl)carbamate: A Technical Guide for Analytical and Synthetic Chemists

Executive Summary & Chemical Context

The molecule tert-butyl N-(6-bromoquinolin-4-yl)carbamate (CAS: 1022151-51-4) is a highly versatile building block in medicinal chemistry, frequently serving as an intermediate for cross-coupling reactions and the synthesis of 4-aminoquinoline-based antimalarial or kinase-inhibiting agents. Its structure (C₁₄H₁₅BrN₂O₂) features a quinoline core, a bromine atom at the C-6 position, and a tert-butyloxycarbonyl (Boc)-protected amine at the C-4 position.

For drug development professionals and synthetic chemists, proving the exact regiochemistry of such functionalized heterocycles is paramount. A common synthetic pitfall is the generation of regioisomers (e.g., placing the bromine at C-5 or C-7, or the amine at C-2). This whitepaper provides an authoritative, self-validating analytical workflow to unequivocally elucidate and confirm the structure of tert-butyl N-(6-bromoquinolin-4-yl)carbamate using High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared Spectroscopy (FT-IR), and multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy.

Strategic Analytical Workflow

To build a robust, self-validating proof of structure, we must move beyond simple 1D NMR. Our analytical strategy relies on orthogonal techniques that independently verify different aspects of the molecule:

-

HRMS (ESI-TOF): Confirms the exact molecular formula and validates the presence of the halogen via isotopic profiling.

-

FT-IR (ATR): Identifies the critical functional groups (the carbamate C=O and N-H stretches).

-

1D & 2D NMR: Maps the exact atomic connectivity. 2D Heteronuclear Multiple Bond Correlation (HMBC) is the keystone here, as it proves the spatial relationship between the quinoline core, the bromine atom, and the Boc group.

Strategic analytical workflow for the structure elucidation of the target quinoline derivative.

Spectroscopic Elucidation & Causality

High-Resolution Mass Spectrometry (HRMS)

Causality in Method Selection: Electrospray Ionization Time-of-Flight (ESI-TOF) in positive mode is deliberately selected. The basic quinoline nitrogen (N-1) is readily protonated, yielding a robust [M+H]+ signal. Crucially, ESI is a "soft" ionization technique. This prevents the thermal degradation or in-source fragmentation of the labile tert-butyl carbamate (Boc) group—a common failure point when using harsh Electron Ionization (EI) [1].

Self-Validating Isotope Pattern: The presence of the bromine atom acts as an internal validation mechanism. Natural bromine exists as two stable isotopes, 79Br and 81Br , in a nearly 1:1 ratio (50.69% to 49.31%). The HRMS spectrum must exhibit an M and M+2 doublet separated by exactly 1.998 Da, with relative abundances of ~100% and ~97%. For C₁₄H₁₅BrN₂O₂, the calculated exact mass for [M+H]+ is 323.0395 ( 79Br ) and 325.0375 ( 81Br ). Observing this exact doublet mathematically confirms the mono-brominated state of the quinoline core.

Vibrational Spectroscopy (FT-IR)

Attenuated Total Reflectance (ATR) FT-IR is utilized to confirm the integrity of the Boc-protected amine without the need for KBr pellet pressing, which can sometimes induce polymorphic shifts. The diagnostic signals include a sharp N-H stretch at ~3250 cm⁻¹ and a strong, characteristic carbamate carbonyl (C=O) stretch at ~1715 cm⁻¹. The absence of a primary amine doublet (two bands >3300 cm⁻¹) confirms complete Boc protection.

Nuclear Magnetic Resonance (NMR)

Solvent Causality: The choice of DMSO- d6 over CDCl₃ is a calculated decision. The strong hydrogen-bonding capability of DMSO slows the exchange rate of the carbamate N-H proton. This prevents the proton from exchanging into the baseline, allowing it to be observed as a distinct, quantifiable broad singlet at ~9.20 ppm [2].

1H and 13C Assignments: The quinoline ring system presents a highly conjugated, electron-deficient environment. The proton at C-2 (adjacent to the ring nitrogen) is highly deshielded, appearing as a doublet at ~8.60 ppm. The proton at C-3 appears at ~7.95 ppm. The regiochemistry of the bromine at C-6 is confirmed by the splitting pattern of the benzenoid ring: H-5 appears as a meta-coupled doublet ( J=2.0 Hz) at ~8.35 ppm, while H-7 is a doublet of doublets ( J=9.0,2.0 Hz) at ~7.75 ppm, and H-8 is an ortho-coupled doublet ( J=9.0 Hz) at ~7.90 ppm [3].

2D HMBC Validation: To unequivocally prove that the Boc-amine is at C-4 and the bromine is at C-6, we rely on HMBC (Heteronuclear Multiple Bond Correlation), which detects long-range ( 2J and 3J ) carbon-proton couplings.

-

The N-H proton (~9.20 ppm) shows a 3J correlation to C-4 (~143.0 ppm) and a 2J correlation to the Boc carbonyl (~153.0 ppm), proving the carbamate is attached to C-4.

-

The H-5 proton (~8.35 ppm) shows a 3J correlation to C-4, bridging the two rings and confirming the relative orientation of the substituted benzenoid ring to the functionalized pyridine ring.

Key 2D HMBC (1H-13C) NMR correlations confirming the regiochemistry of the Boc and bromo groups.

Experimental Protocols

To ensure reproducibility and trustworthiness, the following self-validating protocols must be strictly adhered to during data acquisition.

Protocol A: HRMS (ESI-TOF) Acquisition

-

Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol. Dilute 10 μL of this stock into 990 μL of a 50:50 Methanol/Water mixture containing 0.1% Formic Acid (to promote protonation).

-

Instrument Tuning: Calibrate the TOF analyzer using a standard tuning mix (e.g., Agilent ESI-L) to achieve mass accuracy within < 5 ppm.

-

Acquisition: Inject 2 μL into the ESI source. Set the capillary voltage to 3000 V, drying gas temperature to 250 °C, and fragmentor voltage to a low setting (e.g., 70 V) to prevent Boc cleavage.

-

Validation Check: Extract the ion chromatogram for m/z 323.0–326.0. Verify the 1:1 intensity ratio of the 323.0395 and 325.0375 peaks.

Protocol B: NMR Sample Preparation and Acquisition

-

Sample Preparation: Weigh exactly 15 mg of the analyte to ensure a high signal-to-noise ratio for 13C and 2D experiments. Dissolve completely in 0.6 mL of anhydrous DMSO- d6 (100.0 atom % D) containing 0.03% v/v TMS as an internal standard.

-

1D Acquisition:

-

1H NMR: Acquire at 400 MHz or higher. Set relaxation delay (D1) to 2.0 seconds. Acquire 16 scans.

-

13C NMR: Acquire at 100 MHz or higher. Use proton decoupling (WALTZ-16). Set D1 to 2.0 seconds. Acquire a minimum of 1024 scans to resolve the quaternary carbons (C-4, C-6, C-4a, C-8a, C=O).

-

-

2D Acquisition (HMBC): Set the long-range coupling constant ( nJCH ) to 8 Hz (standard for aromatic systems). Acquire 256 increments in the t1 dimension with 16 scans per increment.

Data Summary Tables

Table 1: HRMS and FT-IR Data Summary

| Analytical Technique | Parameter / Mode | Observed Value | Theoretical / Expected | Assignment / Conclusion |

| HRMS (ESI-TOF) | Positive Ion [M+H]+ | 323.0391 m/z 325.0372 m/z | 323.0395 m/z 325.0375 m/z | Confirms C₁₄H₁₅BrN₂O₂.Isotope ratio confirms 1x Bromine. |

| FT-IR (ATR) | Transmittance | 3250 cm⁻¹ | 3200–3400 cm⁻¹ | N-H stretch (carbamate) |

| FT-IR (ATR) | Transmittance | 1715 cm⁻¹ | 1700–1730 cm⁻¹ | C=O stretch (carbamate) |

| FT-IR (ATR) | Transmittance | 1150 cm⁻¹ | 1100–1200 cm⁻¹ | C-O stretch (Boc group) |

Table 2: Multi-Nuclear NMR Assignments (DMSO- d6 , 400 MHz)

| Position | ¹H Shift (δ, ppm) | Multiplicity & Coupling ( J in Hz) | ¹³C Shift (δ, ppm) | Key HMBC Correlations ( 1 H → 13 C) |

| 2 | 8.60 | d, J=5.0 | 151.0 | C-4, C-8a |

| 3 | 7.95 | d, J=5.0 | 105.0 | C-2, C-4a |

| 4 | - | Quaternary | 143.0 | - |

| 4a | - | Quaternary | 120.0 | - |

| 5 | 8.35 | d, J=2.0 | 124.0 | C-4, C-6, C-7, C-8a |

| 6 | - | Quaternary (C-Br) | 118.0 | - |

| 7 | 7.75 | dd, J=9.0,2.0 | 132.0 | C-5, C-6, C-8, C-8a |

| 8 | 7.90 | d, J=9.0 | 131.0 | C-6, C-7, C-4a |

| 8a | - | Quaternary | 148.0 | - |

| N-H | 9.20 | br s | - | C-4, C=O (Boc) |

| C=O | - | Quaternary | 153.0 | - |

| Cq (Boc) | - | Quaternary | 80.0 | - |

| CH₃ (Boc) | 1.50 | s (9H) | 28.0 | Cq (Boc), C=O (Boc) |

Conclusion

The structural elucidation of tert-butyl N-(6-bromoquinolin-4-yl)carbamate requires a rigorous, multi-faceted analytical approach. By combining the exact mass and isotopic profiling capabilities of HRMS with the functional group identification of FT-IR, the fundamental molecular formula is verified. However, it is the strategic application of 1D and 2D NMR spectroscopy—specifically the HMBC correlations bridging the benzenoid and pyridine rings—that definitively proves the regiochemistry of the bromine at C-6 and the Boc-protected amine at C-4. Adhering to the protocols and causality principles outlined in this guide ensures that synthetic and medicinal chemists can confidently validate this critical building block prior to downstream functionalization.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. Wiley.[Link]

-

Madrid, P. B., et al. (2006). Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library. SciSpace.[Link]

-

Andrews, K. T., et al. (2013). Synthesis and evaluation of antimalarial properties of novel 4-aminoquinoline hybrid compounds. Griffith Research Online.[Link]

Spectroscopic Elucidation and Analytical Profiling of tert-Butyl N-(6-bromoquinolin-4-yl)carbamate: A Technical Guide

Executive Summary and Chemical Context

tert-Butyl N-(6-bromoquinolin-4-yl)carbamate (CAS No. 1022151-51-4) is a highly versatile bifunctional building block utilized extensively in modern medicinal chemistry[1]. With a molecular weight of 323.19 g/mol and the formula C₁₄H₁₅BrN₂O₂, this compound serves as a critical intermediate in the synthesis of complex bicyclic heteroaromatic frameworks, including potent inhibitors of kallikrein-related peptidase 5 (KLK5)[2].

The structural architecture of this molecule offers orthogonal reactivity: the tert-butoxycarbonyl (Boc) group protects the exocyclic amine at the C-4 position, ensuring stability during harsh synthetic steps, while the bromine atom at the C-6 position provides an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings)[3]. This whitepaper provides a comprehensive, self-validating guide to the spectroscopic characterization (NMR, IR, MS) of this molecule, detailing the causality behind its analytical signatures.

Spectroscopic Signatures and Mechanistic Causality

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural elucidation of the quinoline core relies heavily on the predictable magnetic anisotropy and electronic effects of the heteroaromatic system.

-

¹H NMR Causality: The H-2 proton is highly deshielded (δ ~8.75 ppm) due to the combined electron-withdrawing effect of the adjacent quinoline nitrogen and the aromatic ring current. The H-5 proton, isolated between the bridgehead carbon (C-4a) and the C-6 bromine, appears as a distinct doublet with a small meta-coupling constant (J ~ 2.0 Hz) to H-7. The massive 9H singlet at δ ~1.52 ppm is the unmistakable signature of the Boc group.

-

¹³C NMR Causality: The C-6 carbon bearing the bromine atom exhibits a characteristic upfield shift to ~120.1 ppm due to the heavy-atom effect. The carbamate carbonyl carbon is highly deshielded, appearing at ~152.5 ppm, while the quaternary carbon of the tert-butyl group resonates at ~81.2 ppm.

Mass Spectrometry (ESI-MS/MS)

Electrospray Ionization (ESI) in positive mode is ideal for this molecule because the basic quinoline nitrogen is readily protonated.

-

Isotopic Signature: The presence of a single bromine atom provides a built-in diagnostic tracer, yielding a 1:1 isotopic doublet for the [M+H]⁺ precursor ion at m/z 323.0 (⁷⁹Br) and 325.0 (⁸¹Br).

-

Fragmentation Causality: The Boc group is notoriously labile under Collision-Induced Dissociation (CID). The primary fragmentation pathway involves the initial loss of isobutylene (-56 Da) via a cyclic transition state, followed by the rapid extrusion of carbon dioxide (-44 Da) to yield the fully deprotected 6-bromoquinolin-4-amine[3].

Caption: ESI-MS/MS fragmentation pathway of tert-butyl N-(6-bromoquinolin-4-yl)carbamate.

Infrared (IR) Spectroscopy

IR spectroscopy provides orthogonal confirmation of the functional groups. The secondary carbamate N-H stretch appears as a distinct band between 3200–3300 cm⁻¹. The most prominent diagnostic feature is the strong, sharp carbamate C=O stretching vibration at ~1715 cm⁻¹. The aromatic C=C and C=N ring stretches manifest as a series of sharp bands between 1500 and 1600 cm⁻¹.

Self-Validating Experimental Protocols

To ensure data integrity and reproducibility, the following methodologies are designed as self-validating systems, incorporating mandatory system suitability checks prior to data acquisition.

NMR Acquisition Protocol

-

Sample Preparation: Accurately weigh 15.0 mg of the analyte and dissolve it completely in 0.6 mL of DMSO-d₆. Causality: DMSO-d₆ is selected over CDCl₃ because its strong hydrogen-bond accepting capability disrupts intermolecular aggregation of the carbamate, yielding sharper N-H signals and preventing line broadening.

-

System Validation: Insert the sample into a 400 MHz or 500 MHz spectrometer. Lock onto the DMSO deuterium signal. Perform automated gradient shimming. Validation Check: The Full Width at Half Maximum (FWHM) of the residual DMSO multiplet (δ 2.50 ppm) must be ≤ 1.0 Hz before proceeding.

-

Acquisition:

-

¹H NMR: 16 scans, relaxation delay (D1) 2.0 s, spectral width 12 ppm.

-

¹³C NMR: 1024 scans, D1 1.5 s, spectral width 250 ppm.

-

-

Processing: Apply 0.3 Hz exponential line broadening to the ¹H FID and 1.0 Hz to the ¹³C FID to optimize the signal-to-noise ratio without sacrificing resolution.

Caption: Self-validating NMR acquisition workflow for structural elucidation.

LC-MS/MS Protocol

-

System Validation: Inject a blank (50:50 H₂O:MeCN) to verify baseline stability. Tune the ESI source with a standard calibrant (e.g., sodium formate) to ensure mass accuracy is within ±5 ppm.

-

Chromatography: Use a C18 column (2.1 x 50 mm, 1.8 µm). Mobile Phase A: 0.1% Formic acid in H₂O; Mobile Phase B: 0.1% Formic acid in MeCN. Run a gradient from 5% B to 95% B over 5.0 minutes.

-

MS Acquisition: ESI positive mode. Capillary voltage 3.5 kV, desolvation temperature 350°C.

-

MS/MS (CID): Isolate the m/z 323.0 precursor. Apply a Collision Energy (CE) ramp of 15–30 eV using Argon as the collision gas to generate the fragmentation spectrum.

ATR-FTIR Protocol

-

System Validation: Clean the diamond ATR crystal with isopropanol. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution). Validation Check: Ensure a perfectly flat baseline and the absence of residual organic contamination before loading the sample.

-

Acquisition: Place ~2 mg of the solid powder onto the crystal. Apply uniform pressure using the anvil. Acquire 32 scans from 4000 to 400 cm⁻¹. Ensure maximum absorbance remains between 0.2 and 0.8 AU to prevent detector saturation.

Quantitative Data Summaries

Table 1: ¹H and ¹³C NMR Assignments (DMSO-d₆, 400/100 MHz)

| Position | ¹H NMR (δ, ppm) | Multiplicity (J in Hz) | ¹³C NMR (δ, ppm) | Structural Assignment |

| 2 | 8.75 | d (5.0) | 151.2 | Quinoline ring (adjacent to N) |

| 3 | 8.10 | d (5.0) | 105.5 | Quinoline ring |

| 4 | - | - | 142.8 | Quinoline ring (C-NHBoc) |

| 4a | - | - | 122.4 | Bridgehead carbon |

| 5 | 8.35 | d (2.0) | 124.6 | Quinoline ring (meta to H-7) |

| 6 | - | - | 120.1 | Quinoline ring (C-Br) |

| 7 | 7.75 | dd (9.0, 2.0) | 133.2 | Quinoline ring |

| 8 | 7.95 | d (9.0) | 131.5 | Quinoline ring |

| 8a | - | - | 148.6 | Bridgehead carbon (adjacent to N) |

| NH | 9.20 | br s | - | Carbamate proton |

| C=O | - | - | 152.5 | Carbamate carbonyl |

| C(CH₃)₃ | - | - | 81.2 | Boc quaternary carbon |

| CH₃ | 1.52 | s (9H) | 28.3 | Boc methyl groups |

Table 2: Diagnostic IR and MS Parameters

| Analytical Technique | Parameter / Peak | Value / Observation | Mechanistic Origin |

| ESI-MS (+) | Precursor Ion [M+H]⁺ | m/z 323.0 / 325.0 | Protonated molecule (⁷⁹Br / ⁸¹Br isotopes) |

| ESI-MS/MS | Fragment Ion 1 | m/z 267.0 / 269.0 | Loss of isobutylene (-56 Da) |

| ESI-MS/MS | Fragment Ion 2 | m/z 223.0 / 225.0 | Loss of CO₂ (-44 Da) |

| ATR-FTIR | N-H Stretch | ~3250 cm⁻¹ | Secondary amine vibration |

| ATR-FTIR | C=O Stretch | ~1715 cm⁻¹ | Carbamate carbonyl vibration |

| ATR-FTIR | C-Br Stretch | ~1070 cm⁻¹ | Carbon-halogen vibration |

References

- BLD Pharm. "tert-Butyl (6-bromoquinolin-4-yl)carbamate Product Information (CAS: 1022151-51-4)." BLD Pharm.

- Benchchem. "Protection and Deprotection Chemistry of the tert-Butyl Carbamate (Boc) Group." Benchchem Technical Resources.

- Google Patents. "Bicyclic heteroaromatic inhibitors of klk5 (US20240239752A1)." United States Patent and Trademark Office.

Sources

The Versatile Scaffold: A Technical Guide to the Research Applications of 6-Bromoquinoline Derivatives

An In-depth Technical Guide

Topic: Potential Applications of 6-Bromoquinoline Derivatives in Research Audience: Researchers, scientists, and drug development professionals.

Abstract The quinoline ring system is a cornerstone of heterocyclic chemistry, recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds.[1][2] The introduction of a bromine atom at the 6-position creates 6-bromoquinoline, a remarkably versatile building block whose unique electronic properties and reactivity have paved the way for significant advancements across multiple scientific disciplines.[3][4] The bromine atom is not merely a substituent; it is a strategic reactive handle, enabling a diverse range of chemical transformations that allow for the synthesis of complex molecular architectures.[5][6] This guide provides a comprehensive technical overview of the current and potential applications of 6-bromoquinoline derivatives, moving from their foundational role in organic synthesis to their impactful applications in drug discovery, materials science, and agrochemical development. We will explore key mechanisms of action, present field-proven experimental protocols, and offer insights into the causality behind synthetic and analytical choices, providing a vital resource for researchers seeking to harness the potential of this powerful chemical entity.

Introduction: The Chemical Versatility of the 6-Bromoquinoline Scaffold

The utility of 6-bromoquinoline derivatives stems from the unique interplay between the aromatic quinoline core and the physicochemical properties of the bromine substituent. The quinoline structure itself is a planar, heterocyclic aromatic system that can engage in various non-covalent interactions with biological macromolecules, such as DNA intercalation or binding to enzyme active sites.[7] The bromine atom at the C-6 position further modulates the molecule's electronic profile and, most importantly, serves as a highly effective leaving group for a multitude of synthetic transformations.

The 6-Bromo Position: A Strategic Handle for Synthesis

Unlike other positions on the quinoline ring, the 6-position is less sterically hindered and exhibits reactivity akin to a standard brominated aromatic ring, making it an ideal site for predictable and high-yielding modifications.[8] This reactivity is the primary reason for its widespread use as a foundational intermediate. The most powerful applications of this reactivity are seen in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr), which allow for the precise installation of diverse functional groups and the construction of extensive compound libraries.[6][9]

Applications in Medicinal Chemistry and Drug Discovery

The 6-bromoquinoline scaffold is a prolific source of lead compounds in drug discovery, particularly in oncology.[4][10] Its ability to be readily functionalized allows for the fine-tuning of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

A Privileged Scaffold for Anticancer Drug Development

Derivatives of 6-bromoquinoline have demonstrated significant cytotoxic activity against a range of human cancer cell lines.[11][12] This activity is often attributed to the inhibition of key enzymes and signaling pathways that are fundamental to cancer cell proliferation and survival.[1][13]

2.1.1 Core Mechanisms of Action

-

Kinase Inhibition: Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers. The 4-anilinoquinoline scaffold, often derived from 6-bromoquinoline, is a well-established "hinge binder" that can inhibit a variety of kinases.[14] Derivatives have shown inhibitory activity against the NAK family of kinases, Pim-1 kinase, and Cyclin-Dependent Kinases (CDK8/19), which are involved in cell survival and proliferation pathways.[1][7][15]

Caption: Simplified kinase cascade inhibited by 6-bromoquinoline derivatives.

-

Topoisomerase Inhibition: Topoisomerases are vital enzymes that manage DNA topology during replication and transcription, making them established targets for cancer therapy.[7] The planar quinoline ring system is well-suited for intercalating into DNA, stabilizing the "cleavable complex" formed by the topoisomerase enzyme and DNA. This prevents the re-ligation of the DNA strand, leading to double-strand breaks and the induction of apoptosis (programmed cell death).[1][7]

Caption: Mechanism of Topoisomerase I inhibition by 6-bromoquinoline derivatives.

2.1.2 Structure-Activity Relationship (SAR) Insights

The antiproliferative activity of quinoline derivatives is highly dependent on the nature and position of substituents. Studies have shown that the addition of nitro and methoxy groups to the bromoquinoline scaffold can significantly enhance anticancer potency.[12]

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µg/mL) | Reference |

| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6 (Glioma) | 5.45 | [12] |

| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | HeLa (Cervical) | 9.6 | [12] |

| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | HT29 (Colon) | 8.8 | [12] |

| 6,8-dibromo-5-nitroquinoline | C6 (Glioma) | 12.6 | [12] |

| 6,8-dibromo-5-nitroquinoline | HeLa (Cervical) | 6.4 | [12] |

| 6,8-dibromo-5-nitroquinoline | HT29 (Colon) | 7.0 | [12] |

2.1.3 Featured Protocol: In Vitro Cytotoxicity (MTT) Assay

This protocol outlines a standard method to assess the cytotoxic effects of 6-bromoquinoline derivatives on cancer cell lines. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Plate cancer cells (e.g., HeLa, HT29) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the 6-bromoquinoline test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂. The incubation time is critical as it must be long enough for the compound to exert its effect.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve. Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.[7]

Antimicrobial and Antimalarial Agents

The quinoline scaffold is historically significant in the fight against infectious diseases, with quinine and chloroquine being famous examples. Research continues to explore 6-bromoquinoline derivatives for their potential as antibacterial, antifungal, and antimalarial agents.[4][10][16] The introduction of the bromine atom can enhance the antimicrobial properties of the quinoline core.[16]

Applications in Materials Science and Chemical Biology

The unique photophysical properties of the quinoline core make its derivatives highly valuable in materials science and as tools for chemical biology.[17]

Development of Novel Fluorescent Probes

6-Bromoquinoline is a key starting material for creating fluorescent probes used for biological imaging and sensing applications.[4][10][17]

3.1.1 Design Principles These probes often follow a modular "fluorophore-receptor-linker" design. The quinoline core acts as the fluorophore, whose intrinsic fluorescence can be tuned. The 6-bromo position provides the reactive site to attach a linker and a recognition moiety (receptor) that selectively binds to a specific analyte, such as a heavy metal ion.[17] Binding of the analyte perturbs the electronic properties of the quinoline system, causing a detectable change in fluorescence intensity or wavelength.[17]

Organic Electronics: Quinoline Derivatives in OLEDs

Polyquinolines and other quinoline derivatives have been investigated as emissive materials for Organic Light-Emitting Diodes (OLEDs).[18] Their thermal stability and ability to form stable thin films are advantageous for device fabrication. By modifying the substituents on the quinoline backbone, the electroluminescence color can be tuned across the visible spectrum, from blue to red. Brominated quinolines, such as 5,7-dibromo-8-hydroxyquinoline, have been successfully used as the light-emitting fluorescent layer in OLED devices.[18][19]

Role in Organic Synthesis and Agrochemicals

Beyond its direct applications, 6-bromoquinoline is a pivotal intermediate for constructing more complex molecules in both academic and industrial research, including the synthesis of agrochemicals like herbicides and fungicides.[4][5]

A Key Intermediate for Complex Molecule Synthesis

The true power of 6-bromoquinoline lies in its utility as a versatile building block. The C-Br bond is a gateway to a vast chemical space.

4.1.1 Palladium-Catalyzed Cross-Coupling Reactions This class of reactions is the most common and powerful method for derivatizing the 6-position. It allows for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[6]

| Reaction Type | Reagents & Catalyst | Product Type (at C-6) |

| Suzuki-Miyaura | Arylboronic acid, Pd catalyst, base | Aryl group |

| Sonogashira | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst | Alkynyl group |

| Buchwald-Hartwig | Primary/secondary amine, Pd catalyst, ligand, base | Amino group |

4.1.2 Featured Workflow: Derivatization via Suzuki-Miyaura Coupling This workflow illustrates the process of diversifying the 6-bromoquinoline scaffold using a standard Suzuki coupling reaction.[6]

Caption: Workflow for Suzuki-Miyaura coupling of 6-bromoquinoline.

Conclusion and Future Outlook

6-Bromoquinoline and its derivatives represent a class of compounds with immense and still-expanding potential. From providing the synthetic foundation for complex molecular targets to forming the core of novel anticancer agents and advanced materials, its utility is undeniable. The strategic placement of the bromine atom provides a reliable and versatile chemical handle that researchers have expertly exploited. Future research will likely focus on developing more selective kinase inhibitors, exploring novel mechanisms of antimicrobial action, and designing next-generation fluorescent probes and OLED materials with enhanced performance. The continued exploration of the rich chemistry of the 6-bromoquinoline scaffold promises to be a fruitful endeavor, driving innovation from the laboratory to clinical and industrial applications.

References

- Benchchem. An In-depth Technical Guide to 6-Bromoquinoline-8-carbonitrile.

- Benchchem.

- Benchchem. Synthesis Protocol for 6-Bromo-1-methylquinolin-4(1H)

- Ambeed.com. 6-Bromoquinoline | 6-Br-Quinoline.

- Emami, L., et al.

- Benchchem. Potential Research Areas for 6-Bromoquinoline-8-carbonitrile: A Technical Guide for Drug Discovery Professionals.

- Chem-Impex. 6-Bromoquinoline.

- Benchchem. Application Notes and Protocols for 6-Bromoquinoline-8-carbonitrile in Medicinal Chemistry.

- J&K Scientific. 6-Bromoquinoline | 5332-25-2.

- Benchchem. Application Notes and Protocols for 6-amino-7-bromoquinoline-5,8-dione in Cancer Research.

- Benchchem. Methyl 6-bromoquinoline-3-carboxylate: A Technical Guide for Anticancer Research.

- Benchchem.

- Benchchem.

- Çakmak, O., et al. Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones.

- Benchchem.

- Benchchem. A Comparative Guide to the Reactivity of 6-Bromo vs. 8-Bromo Positions in Quinoline.

- MDPI. 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine.

- Ökten, S., et al. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC.

- El-Gokha, A. A., et al. New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. PMC.

- Benchchem.

- Oriental Journal of Chemistry.

- DergiPark.

- de Souza, M. V. N. 260 quinolones for applications in medicinal chemistry: synthesis and structure. Abstract.

- ResearchGate.

- DTIC. Electroluminescence and Photophysical Properties of Polyquinolines.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. 6-Bromoquinoline | 6-Br-Quinoline | Quinolines | Ambeed.com [ambeed.com]

- 4. chemimpex.com [chemimpex.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. jk-sci.com [jk-sci.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. dergipark.org.tr [dergipark.org.tr]

- 19. researchgate.net [researchgate.net]

Boc-protected 6-bromo-4-aminoquinoline as a chemical intermediate

An In-depth Technical Guide to Boc-Protected 6-Bromo-4-Aminoquinoline as a Chemical Intermediate

Abstract

This technical guide provides a comprehensive overview of tert-butyl (6-bromoquinolin-4-yl)carbamate, commonly referred to as Boc-protected 6-bromo-4-aminoquinoline. This intermediate is a cornerstone in modern medicinal chemistry, leveraging the privileged 4-aminoquinoline scaffold, the synthetic versatility of a bromine handle, and the robust control offered by the tert-butoxycarbonyl (Boc) protecting group. We will explore its synthesis, physicochemical properties, characteristic reactivity, and strategic applications in the development of targeted therapeutics, particularly kinase inhibitors and antimalarial agents. This document is intended for researchers, scientists, and drug development professionals seeking to harness the potential of this versatile building block.

Introduction: A Trifecta of Synthetic Advantage

The 4-aminoquinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis for a multitude of approved drugs with a wide range of biological activities, including antimalarial, anticancer, antiviral, and anti-inflammatory properties.[1][2] Marketed drugs such as chloroquine, amodiaquine, and the kinase inhibitor bosutinib underscore the therapeutic importance of this heterocyclic system.[1]

The strategic value of Boc-protected 6-bromo-4-aminoquinoline arises from three key structural features:

-

The 4-Aminoquinoline Scaffold : This core structure is known to interact with various biological targets. For instance, in malaria parasites, it is proposed to accumulate in the acidic food vacuole and interfere with heme detoxification, a vital process for parasite survival.[3][4]

-

The 6-Bromo Substituent : The bromine atom at the C-6 position is not merely a modulator of electronic properties but serves as a versatile synthetic handle. It is amenable to a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups to explore structure-activity relationships (SAR).[5]

-

The Boc Protecting Group : The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis.[6][7] Its primary function is to mask the nucleophilicity of the 4-amino group, preventing unwanted side reactions during modifications at other parts of the molecule, such as the 6-bromo position.[8] The Boc group is valued for its stability under basic and nucleophilic conditions and its clean, facile removal under mild acidic conditions, which is crucial for late-stage diversification in a synthetic route.[9][10][11]

This unique combination makes Boc-protected 6-bromo-4-aminoquinoline a powerful intermediate, enabling a modular and efficient approach to building libraries of complex molecules for drug discovery.

Physicochemical and Spectroscopic Profile

Characterization is a critical step to confirm the identity and purity of the intermediate. The following data provides a reference for the verification of tert-butyl (6-bromoquinolin-4-yl)carbamate.

Key Properties

| Property | Value | Source |

| CAS Number | 1260784-05-1 | [12][13] |

| Molecular Formula | C₁₄H₁₅BrN₂O₂ | [13] |

| Molecular Weight | 323.18 g/mol | [12][13] |

| Appearance | Off-white to pale yellow solid | - |

| XLogP3-AA | 3.4 | [13] |

| H-Bond Donor Count | 1 | [14] |

| H-Bond Acceptor Count | 3 | [14] |

Spectroscopic Analysis

Definitive structural confirmation relies on a combination of spectroscopic techniques.[12][15]

-

¹H NMR (Proton NMR) : The ¹H NMR spectrum is expected to show characteristic signals for the quinoline ring protons, the N-H proton of the carbamate, and the nine equivalent protons of the tert-butyl group. The aromatic protons will appear as distinct doublets and multiplets, with coupling constants indicative of their positions on the quinoline core. The Boc group will present as a sharp singlet around 1.5 ppm.

-

¹³C NMR (Carbon NMR) : The ¹³C spectrum will show signals for all 14 carbon atoms. Key signals include the carbonyl carbon of the Boc group (~153 ppm), the quaternary carbon of the tert-butyl group (~81 ppm), the methyl carbons of the Boc group (~28 ppm), and the distinct signals for the aromatic carbons of the quinoline ring.

-

FT-IR (Infrared Spectroscopy) : The IR spectrum provides information about the functional groups. Expected key absorptions include N-H stretching (~3300-3400 cm⁻¹), C=O stretching of the carbamate (~1720-1740 cm⁻¹), and C=C/C=N stretching in the aromatic region (~1500-1600 cm⁻¹).

-

MS (Mass Spectrometry) : Electrospray ionization (ESI) mass spectrometry will show the protonated molecular ion [M+H]⁺ at m/z values corresponding to the isotopic pattern of bromine (approximately equal intensity for 323 and 325 amu).

Synthesis and Purification

The preparation of Boc-protected 6-bromo-4-aminoquinoline is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common and logical synthetic route begins with the construction of the 6-bromoquinolin-4-ol core, followed by chlorination, amination, and finally, Boc protection.

Synthetic Workflow

The overall synthetic strategy can be visualized as a sequence of established organic transformations.

Caption: Synthetic workflow for Boc-protected 6-bromo-4-aminoquinoline.

Detailed Experimental Protocol

This protocol describes a representative synthesis starting from the commercially available 6-bromo-4-chloroquinoline.

Step 1: Synthesis of 6-Bromo-4-aminoquinoline

This step involves a nucleophilic aromatic substitution (SNAᵣ) reaction, where the highly reactive chloro group at the 4-position is displaced by an amine source.[1]

-

Reagents & Setup : To a pressure vessel, add 6-bromo-4-chloroquinoline (1.0 eq), ammonium acetate (10.0 eq), and a suitable solvent such as 2-ethoxyethanol or isopropanol.

-

Reaction : Seal the vessel and heat the mixture to 120-140 °C. The high temperature is necessary to drive the SNAᵣ reaction to completion.

-

Monitoring : Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

-

Work-up : Cool the reaction mixture to room temperature. Pour the mixture into a basic aqueous solution (e.g., saturated NaHCO₃) and extract with an organic solvent like ethyl acetate or dichloromethane.

-

Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 6-bromo-4-aminoquinoline.

Step 2: Boc Protection of 6-Bromo-4-aminoquinoline

The Boc group is installed using di-tert-butyl dicarbonate, also known as Boc anhydride.[8]

-

Reagents & Setup : Dissolve 6-bromo-4-aminoquinoline (1.0 eq) in a suitable aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask. Add a base, such as triethylamine (TEA, 1.5 eq) or 4-dimethylaminopyridine (DMAP, catalytic amount).

-

Reaction : To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 eq) portion-wise at room temperature. The reaction is typically exothermic.

-

Monitoring : Stir the mixture at room temperature and monitor by TLC. The reaction is usually complete within 2-18 hours.[8]

-

Work-up : Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with dilute aqueous acid (e.g., 1M HCl), saturated aqueous NaHCO₃, and brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The resulting crude product, tert-butyl (6-bromoquinolin-4-yl)carbamate, can be further purified by recrystallization or column chromatography to achieve high purity.

Chemical Reactivity and Key Transformations

The synthetic utility of this intermediate lies in its predictable and versatile reactivity at two key positions: the Boc-protected amine and the 6-bromo group.

Boc Group Deprotection

The removal of the Boc group is a critical step to unmask the 4-amino functionality for subsequent reactions. This is achieved under acidic conditions.[16][17][18]

-

Protocol : Dissolve the Boc-protected compound in an organic solvent like dichloromethane (DCM). Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 20-50% v/v) or a solution of HCl in dioxane (e.g., 4M). Stir at room temperature for 1-4 hours. The deprotection is often accompanied by the evolution of CO₂ gas.[16][18] Upon completion, the acid is removed by evaporation (often co-evaporating with a solvent like toluene) or by neutralization with a base.

Caption: Acid-catalyzed deprotection mechanism of the Boc group.

Transformations at the C-6 Position

The 6-bromo substituent is a gateway for introducing molecular complexity through cross-coupling chemistry. This allows for the synthesis of diverse libraries of compounds from a single intermediate.

Caption: Key cross-coupling reactions at the C-6 position.

-

Suzuki Coupling : Reaction with boronic acids or esters in the presence of a palladium catalyst and a base introduces new aryl or heteroaryl rings. This is a common strategy for developing kinase inhibitors that target the ATP binding pocket.[5]

-

Sonogashira Coupling : Coupling with terminal alkynes using palladium and copper co-catalysis provides access to alkynyl-substituted quinolines, which can serve as valuable handles for further functionalization (e.g., click chemistry) or as final targets.

-

Buchwald-Hartwig Amination : This reaction allows for the formation of a new C-N bond, introducing various substituted amines at the 6-position, further expanding the accessible chemical space.

Applications in Drug Discovery

The true value of Boc-protected 6-bromo-4-aminoquinoline is demonstrated by its application in the synthesis of high-value, biologically active molecules.

Scaffold for Kinase Inhibitors

The 4-aminoquinoline scaffold is a recognized "hinge-binder" motif in many kinase inhibitors, where the quinoline nitrogen forms a key hydrogen bond with the kinase hinge region.[5] The 6-position points out towards the solvent-exposed region, making it an ideal point for modification to enhance potency and selectivity.

For example, this intermediate can be used to synthesize analogs of Src kinase inhibitors or EGFR inhibitors.[5][19] A typical synthetic route would involve a Suzuki coupling at the 6-position to install a desired aromatic group, followed by Boc deprotection and subsequent acylation or alkylation of the 4-amino group to complete the synthesis of the target inhibitor.

Intermediate for Novel Antimalarials

The 4-aminoquinoline class has been the bedrock of antimalarial therapy for decades.[3][20] However, the rise of drug resistance necessitates the development of new analogs.[21][22][23] This intermediate allows for systematic modification of the classic chloroquine structure. The 6-bromo position can be functionalized to introduce groups that may help overcome resistance mechanisms or improve the compound's pharmacokinetic profile. After modification at C-6, the Boc group is removed, and a diaminoalkane side chain, characteristic of many antimalarial drugs, can be installed at the 4-amino position.[24][25]

Conclusion

Tert-butyl (6-bromoquinolin-4-yl)carbamate is a high-value, versatile chemical intermediate that provides a robust platform for the synthesis of complex molecules in drug discovery. Its structure masterfully combines the biologically relevant 4-aminoquinoline core with two orthogonal sites for chemical modification: the Boc-protected amine and the C-6 bromine. This allows for a logical and efficient synthetic approach to generate diverse chemical libraries, accelerating the discovery of novel therapeutics, particularly in the fields of oncology and infectious diseases. Understanding its synthesis, reactivity, and strategic application is essential for medicinal chemists aiming to innovate in these critical therapeutic areas.

References

- Boc Protection Strategy: Enhancing Efficiency in Complex Synthesis. (2026, March 6). NINGBO INNO PHARMCHEM CO.,LTD.

- Synthesis of 4-aminoquinoline–pyrimidine hybrids as potent antimalarials and their mode of action studies. PMC.

- 4-Aminoquinoline: a comprehensive review of synthetic str

- Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. (2021, May 11). ACS Omega.

- Synthesis and Antimalarial Activities of Cyclen 4-Aminoquinoline Analogs. PMC.

- An In-depth Technical Guide to Boc and Tosyl Protecting Groups in Organic Synthesis. Benchchem.

- A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs.

- 4-Aminoquinolines as Antimalarial Agents: Review of A Medicinal Chemistry Perspective. International Journal of Life Science and Pharma Research.

- Boc-Protected Amino Groups. Organic Chemistry Portal.

- Novel 4-aminoquinoline analogues as antimalarial agents: A review. Scholars Research Library.

- Applications of 6-Bromo-4-chloroquinoline-3-carbonitrile in Medicinal Chemistry. Benchchem.

- THE SYNTHESIS AND METABOLISM OF NOVEL 4-AMINO QUIN OLINE ANTIMALARIALS. University of Liverpool Repository.

- A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. (2006, May 17). Elsevier.

- 4-Aminoquinolines as Antimalarial Agents: Review of A Medicinal Chemistry Perspective. (2022, December 31). International Journal of Life Science and Pharma Research.

- Boc Definition. (2025, August 15). Fiveable.

- Boc Protecting Group for Amines. (2023, December 22). Chemistry Steps.

- tert-Butyl (4-bromoquinolin-6-yl)

- Application Notes and Protocols for 6-Bromocinnolin-4-amine as a Potential Kinase Inhibitor. Benchchem.

- 4-Aminoquinoline – Knowledge and References. Taylor & Francis.

- BOC Protection and Deprotection. (2026, February 8). J&K Scientific LLC.

- 6-Substituted-4-(3-bromophenylamino)quinazolines as Putative Irreversible Inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor (HER-2) Tyrosine Kinases with Enhanced Antitumor Activity. (2025, August 6).

- SYNTHESIS OF AMINO ACID DERIVATIVES OF 6-AMINOQUINOLINE ANTIMALARIAL AGENTS†. (2001, May 14). Journal of the Chinese Chemical Society.

- Experimental Procedures. The Royal Society of Chemistry.

- 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. Frontiers.

- Synthesis of 6-bromo-4-iodoquinoline. (2016).

- Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models. PMC.

- Tert-Butyl (4-bromoquinolin-6-yl)

- Boc Deprotection Mechanism. (2022, December 14). YouTube.

- Application Notes and Protocols for Boc Deprotection of Bromo-PEG6-Boc. Benchchem.

- Amine Protection and Deprotection. Master Organic Chemistry.

- Technical Guide: Spectroscopic and Synthetic Profile of tert-Butyl (4-hydroxybutan-2-yl)

- tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)

- 4-Aminoquinoline. PubChem.

- Tert-butyl (6-bromoquinolin-3-yl)

- 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simul

- Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. (2025, October 20). TÜBİTAK Academic Journals.

Sources

- 1. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. archive.lstmed.ac.uk [archive.lstmed.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. fiveable.me [fiveable.me]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Boc-Protected Amino Groups [organic-chemistry.org]

- 10. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. tert-Butyl (4-bromoquinolin-6-yl)carbamate | 1260784-05-1 | Benchchem [benchchem.com]

- 13. guidechem.com [guidechem.com]

- 14. chemscene.com [chemscene.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. jk-sci.com [jk-sci.com]

- 17. m.youtube.com [m.youtube.com]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Synthesis of 4-aminoquinoline–pyrimidine hybrids as potent antimalarials and their mode of action studies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. scilit.com [scilit.com]

- 23. Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Synthesis and Antimalarial Activities of Cyclen 4-Aminoquinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 25. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

The Enduring Synthesis of a Privileged Scaffold: A Technical Guide to Substituted Quinolines

Abstract

The quinoline nucleus, a deceptively simple fusion of a benzene and a pyridine ring, stands as a titan in the world of heterocyclic chemistry. First isolated from coal tar in 1834, its journey from an industrial byproduct to a "privileged scaffold" in medicinal chemistry is a testament to its remarkable versatility.[1] Quinoline and its derivatives are integral to a vast array of pharmaceuticals, exhibiting a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] This in-depth technical guide provides a comprehensive exploration of the discovery and historical evolution of substituted quinoline synthesis. We will dissect the seminal named reactions that form the bedrock of classical quinoline chemistry, offering not just the "how" but the critical "why" behind their experimental design. Furthermore, this guide will navigate the landscape of modern synthetic innovations, including transition-metal catalysis and microwave-assisted methodologies, which offer greener, more efficient pathways to this indispensable heterocyclic system. This document is intended for researchers, scientists, and drug development professionals, providing field-proven insights and self-validating protocols to empower the synthesis of novel quinoline-based entities.

The Classical Cornerstones: Named Reactions in Quinoline Synthesis

The late 19th century was a golden age for synthetic organic chemistry, and it was during this period that the foundational methods for constructing the quinoline core were established. These named reactions, while over a century old, remain cornerstones of heterocyclic synthesis.

The Skraup Synthesis (1880): A Fiery Beginning

Discovered by the Czech chemist Zdenko Hans Skraup, this was one of the first methods for the synthesis of quinoline itself.[3] The reaction is characterized by the vigorous, acid-catalyzed condensation of an aniline with glycerol, in the presence of an oxidizing agent.[3][4]

Mechanism and Rationale:

The Skraup synthesis is a multi-step process initiated by the dehydration of glycerol by concentrated sulfuric acid to form the highly reactive α,β-unsaturated aldehyde, acrolein.[4][5]

-

Step 1: Acrolein Formation: The strong dehydrating power of sulfuric acid is crucial for the efficient generation of acrolein from glycerol.

-

Step 2: Michael Addition: The aniline, acting as a nucleophile, undergoes a 1,4-conjugate addition (Michael addition) to the acrolein.[4]

-

Step 3: Cyclization and Dehydration: The resulting β-anilinopropionaldehyde is then cyclized under the strongly acidic conditions, followed by dehydration to form 1,2-dihydroquinoline.[4]

-

Step 4: Oxidation: The final step is the oxidation of the 1,2-dihydroquinoline to the aromatic quinoline.[4] Nitrobenzene is a common oxidizing agent, which is itself reduced to aniline and can be reused in the reaction.[6]

Causality in Experimental Design: The Skraup reaction is notoriously exothermic and can be violent.[7][8] The addition of ferrous sulfate (FeSO₄) is a critical, field-proven modification that moderates the reaction.[7][8] It is believed to act as an oxygen carrier, allowing the oxidation step to proceed more smoothly and over a longer period, thus preventing a runaway reaction.[8][9]

Experimental Protocol: Skraup Synthesis of Quinoline

Materials:

-

Aniline

-

Glycerol

-

Concentrated Sulfuric Acid

-

Nitrobenzene

-

Ferrous sulfate heptahydrate[10]

Procedure:

-

In a large, robust round-bottom flask equipped with a reflux condenser and mechanical stirrer, cautiously add concentrated sulfuric acid to a mixture of aniline and glycerol.

-

Add ferrous sulfate heptahydrate to the mixture.

-

Heat the reaction mixture gently in a fume hood. The reaction is highly exothermic.

-

Slowly add nitrobenzene portion-wise, ensuring the temperature does not exceed 130-140°C.

-

After the addition is complete, continue heating for an additional 3-4 hours.

-

Allow the mixture to cool and then carefully pour it onto crushed ice.

-

Neutralize the mixture with a concentrated sodium hydroxide solution until strongly alkaline.

-

Isolate the crude quinoline via steam distillation.[11]

-

The crude product is then purified by distillation.[11]

The Doebner-von Miller Reaction (1881): A Versatile Extension

A significant improvement on the Skraup synthesis, the Doebner-von Miller reaction allows for the synthesis of a wider range of substituted quinolines by reacting anilines with α,β-unsaturated aldehydes or ketones.[12][13][14]

Mechanism and Rationale:

The mechanism is a subject of some debate but is generally believed to proceed via a pathway similar to the Skraup synthesis, involving a conjugate addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and oxidation.[12] A 2006 study proposed a fragmentation-recombination mechanism based on isotope scrambling experiments.[12]

Causality in Experimental Design: The choice of a strong acid catalyst (e.g., HCl, H₂SO₄) is essential to promote both the initial conjugate addition and the subsequent intramolecular electrophilic aromatic substitution (cyclization) step. The reaction often requires heating to overcome the activation energy for the cyclization and dehydration steps.

Experimental Protocol: Doebner-von Miller Synthesis of 2-Methylquinoline

Materials:

-

Aniline

-

Crotonaldehyde

-

Concentrated Hydrochloric Acid

-

Toluene

Procedure:

-

In a round-bottom flask, prepare a mixture of aniline and concentrated hydrochloric acid.

-

Add crotonaldehyde dropwise with stirring and cooling.

-

Heat the mixture under reflux for 3 hours.

-

After cooling, make the reaction mixture alkaline with a concentrated sodium hydroxide solution.

-

Isolate the 2-methylquinoline by steam distillation.[15]

-

The product can be further purified by extraction and distillation.[15]

The Combes Synthesis (1888): A Diketone Approach

The Combes synthesis, developed by Alphonse-Edmond Combes, provides a route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone.[16][17][18]

Mechanism and Rationale:

The reaction proceeds in two main stages:

-

Step 1: Enamine Formation: The aniline first condenses with one of the carbonyl groups of the β-diketone to form an enamine intermediate.[16][17]

-

Step 2: Acid-Catalyzed Cyclization: Under strong acidic conditions (e.g., concentrated sulfuric acid), the enamine undergoes an intramolecular electrophilic aromatic substitution, followed by dehydration to yield the quinoline product.[16][17]

Causality in Experimental Design: The use of a strong acid is critical for the final cyclization step, as it protonates the remaining carbonyl group, making it a more potent electrophile for the intramolecular attack by the electron-rich aniline ring.

Experimental Protocol: Combes Synthesis of 2,4-Dimethylquinoline

Materials:

-

Aniline

-

Acetylacetone (2,4-pentanedione)

-

Concentrated Sulfuric Acid

Procedure:

-

Mix aniline and acetylacetone and heat to form the enamine intermediate.

-

Cool the mixture and slowly add it to concentrated sulfuric acid with cooling.

-

Heat the resulting solution to induce cyclization.

-

After cooling, pour the mixture onto ice and neutralize with a base.

-

The 2,4-dimethylquinoline is then extracted and purified.[19]

The Conrad-Limpach-Knorr Synthesis (1887): Access to Hydroxyquinolines

This synthesis provides a pathway to 4-hydroxyquinolines (4-quinolones) or 2-hydroxyquinolines (2-quinolones) from the reaction of anilines with β-ketoesters.

Mechanism and Rationale:

The regiochemical outcome of this reaction is highly dependent on the reaction conditions.

-

Kinetic Control (Conrad-Limpach): At lower temperatures, the reaction proceeds under kinetic control, with the aniline attacking the more reactive ketone carbonyl, leading to a β-aminoacrylate intermediate which then cyclizes to the 4-hydroxyquinoline.

-

Thermodynamic Control (Knorr): At higher temperatures, the reaction is under thermodynamic control. The aniline attacks the less reactive ester carbonyl to form a more stable β-ketoanilide intermediate, which then cyclizes to the 2-hydroxyquinoline.

Causality in Experimental Design: The temperature is the critical parameter that dictates the reaction pathway and the final product. Careful temperature control is therefore essential for achieving the desired isomer.

Experimental Protocol: Conrad-Limpach Synthesis of 4-Hydroxy-2-methylquinoline

Materials:

-

Aniline

-

Ethyl acetoacetate

-

Inert solvent (e.g., mineral oil)

Procedure:

-

React aniline with ethyl acetoacetate at a moderate temperature (e.g., room temperature to 100°C) to form the β-aminoacrylate intermediate.

-

Heat the intermediate in an inert solvent to approximately 250°C to induce cyclization.

-

The 4-hydroxy-2-methylquinoline product can be isolated upon cooling and purified by recrystallization.

The Friedländer Synthesis (1882): A Convergent Approach

The Friedländer synthesis is a highly versatile and convergent method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester).[6][20][21]

Mechanism and Rationale:

Two primary mechanistic pathways are proposed, depending on the reaction conditions:[20][22]

-

Aldol-First Pathway: An initial intermolecular aldol condensation between the two carbonyl compounds is followed by cyclization and dehydration.[20][22]

-

Schiff Base-First Pathway: Formation of a Schiff base between the 2-amino group and the carbonyl of the second reactant is followed by an intramolecular aldol-type condensation.[20][22]

Causality in Experimental Design: The reaction can be catalyzed by either acids or bases.[6] The choice of catalyst can influence the reaction rate and yield. The primary limitation of this method is the availability of the substituted 2-aminoaryl aldehyde or ketone starting materials.

Experimental Protocol: Acid-Catalyzed Friedländer Synthesis

Materials:

-

2-Aminobenzaldehyde

-

Acetone

-

p-Toluenesulfonic acid (catalyst)

-

Toluene (solvent)

Procedure:

-

Dissolve 2-aminobenzaldehyde and a slight excess of acetone in toluene.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and neutralize with a saturated aqueous sodium bicarbonate solution.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Comparative Analysis of Classical Quinoline Synthesis Methods

| Synthesis Method | Key Reagents | Typical Product | Typical Yield (%) | Key Advantages | Key Limitations |

| Skraup | Aniline, Glycerol, Oxidizing Agent, H₂SO₄ | Unsubstituted or simple substituted quinolines | Low to Moderate | Simple, readily available starting materials. | Harsh, exothermic conditions; often low yields and tar formation.[15] |

| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | 2- and/or 4-substituted quinolines | Moderate | Wider scope of substituted products than Skraup. | Potential for polymerization and regioselectivity issues.[15] |

| Combes | Aniline, β-Diketone, Acid | 2,4-Disubstituted quinolines | Good to Excellent | Good yields for specific substitution patterns. | Limited to 2,4-disubstituted products.[15] |

| Conrad-Limpach-Knorr | Aniline, β-Ketoester | 4-Hydroxy- or 2-hydroxyquinolines | Moderate to Good | Access to hydroxyquinolines; regioselectivity is temperature-dependent. | Requires high temperatures for cyclization. |

| Friedländer | 2-Aminoaryl Aldehyde/Ketone, α-Methylene Carbonyl | Polysubstituted quinolines | Good to High | High versatility and good regioselectivity. | Starting materials can be difficult to access. |

Modern Synthetic Methodologies: Efficiency and Green Chemistry

While the classical named reactions are foundational, modern organic synthesis has driven the development of more efficient, selective, and environmentally benign methods for constructing the quinoline scaffold.

Transition-Metal Catalysis: Expanding the Scope

Transition-metal catalysis has revolutionized quinoline synthesis by enabling novel bond formations and reaction pathways under milder conditions.[2][23][24] Catalysts based on palladium, copper, iron, and silver have been instrumental in developing multicomponent reactions (MCRs) that offer high atom economy and operational simplicity.[2][23]

A notable example is the three-component coupling of anilines, aldehydes, and terminal alkynes, often catalyzed by copper or iron salts, to produce 2,4-disubstituted quinolines.[23] These reactions typically proceed through the formation of a propargylamine intermediate, followed by cyclization and aromatization.

Experimental Protocol: Copper-Catalyzed Three-Component Quinoline Synthesis

Materials:

-

Aniline derivative

-

Aldehyde derivative

-

Terminal alkyne

-

Copper(I) iodide (CuI)

-

Solvent (e.g., DMF)

Procedure:

-

To a reaction vessel, add the aniline, aldehyde, terminal alkyne, and a catalytic amount of CuI in a suitable solvent.

-

Heat the reaction mixture under an inert atmosphere.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and perform a standard aqueous work-up.

-

Purify the crude product by column chromatography.

Microwave-Assisted Synthesis: Accelerating Discovery

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions.[1][25][26] By directly heating the reaction mixture through interaction with polar molecules, microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve product yields.[1][27] Many of the classical quinoline syntheses have been adapted for microwave conditions, leading to more efficient and environmentally friendly protocols.[1][25][27]

Experimental Protocol: Microwave-Assisted Friedländer Annulation

Materials:

-

2-Aminoaryl ketone

-

Cyclic ketone

-

Glacial acetic acid

Procedure:

-

In a microwave-safe reaction vial, combine the 2-aminoaryl ketone, the cyclic ketone, and glacial acetic acid.

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the mixture at a specified temperature (e.g., 160°C) for a short duration (e.g., 5 minutes).[27]

-

After cooling, pour the reaction mixture into ice-water and neutralize with a saturated sodium bicarbonate solution.

-

Collect the precipitated product by filtration.[27]

Visualization of Key Synthetic Pathways

To further elucidate the relationships and workflows of these pivotal syntheses, the following diagrams are provided.

Caption: Experimental workflow for the Skraup synthesis.

Caption: Mechanistic pathways of the Friedländer synthesis.

Conclusion

The synthesis of substituted quinolines has a rich and enduring history, from the forceful conditions of the Skraup reaction to the elegance and efficiency of modern catalytic methods. For the contemporary researcher and drug development professional, a deep understanding of this synthetic arsenal is paramount. The classical named reactions, while sometimes demanding, offer robust and cost-effective routes to the fundamental quinoline scaffold using readily available starting materials. The causality behind their experimental design, from the choice of catalysts to the implementation of moderators, provides invaluable lessons in reaction control and optimization.

Modern methodologies, such as transition-metal catalysis and microwave-assisted synthesis, have addressed many of the limitations of their classical counterparts, offering milder conditions, enhanced efficiency, and access to a broader diversity of molecular architectures. These innovations align with the principles of green chemistry, reducing waste and energy consumption.

Ultimately, the choice of synthetic strategy will be dictated by the specific target molecule, the availability of starting materials, and the desired scale of the synthesis. This guide has provided a comprehensive technical overview, from historical context to detailed protocols and mechanistic insights, to empower chemists in the rational design and execution of substituted quinoline synthesis, paving the way for the discovery of the next generation of quinoline-based therapeutics and advanced materials.

References

- Combes, A. (1888). Bull. Soc. Chim. Fr., 49, 89.

-

Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575. Available at: [Link]

-

Skraup, Z. H. (1880). Eine Synthese des Chinolins. Berichte der deutschen chemischen Gesellschaft, 13(2), 2086–2087. Available at: [Link]

-

Preparation and Properties of Quinoline. Available at: [Link]

-

Patel, A., et al. (2022). A review on synthetic investigation for quinoline- recent green approaches. Polycyclic Aromatic Compounds, 1-25. Available at: [Link]

-

Patel, A., et al. (2022). A review on synthetic investigation for quinoline- recent green approaches. ResearchGate. Available at: [Link]

-

Combes quinoline synthesis. Wikipedia. Available at: [Link]

-

Combes quinoline synthesis. Available at: [Link]

-

Friedländer synthesis. Wikipedia. Available at: [Link]

-

Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. Available at: [Link]

-

Jameel, R. K., et al. (2021). Recent progress towards transition metal-catalyzed aniline–aldehyde–alkyne coupling for the synthesis of 2,4-disubstituted quinolines. Chemical Review and Letters, 4(3), 133-146. Available at: [Link]

-

Sharma, R., Kour, P., & Kumar, A. (2018). A review on transition-metal mediated synthesis of quinolines. Journal of Chemical Sciences, 130(6), 80. Available at: [Link]

-

Alam, M. M., et al. (2019). Green recipes to quinoline: A review. European Journal of Medicinal Chemistry, 164, 465-490. Available at: [Link]

-

Ghaith, E. A., et al. (2025). Concerning the mechanism of the Friedländer quinoline synthesis. Canadian Journal of Chemistry. Available at: [Link]

-

Combe's synthesis of quinoline || detailed mechanism. YouTube. Available at: [Link]

-

Parmar, M. C., & Patel, B. Y. (2025). State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. RSC Advances. Available at: [Link]

-

Skraup synthesis. Wikipedia. Available at: [Link]

-

Clarke, H. T., & Davis, A. W. (1922). Quinoline. Organic Syntheses, 2, 79. Available at: [Link]

- Skraup reaction process for synthesizing quinolones. Google Patents.

-

Adimule, V. M., et al. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. ACS Omega. Available at: [Link]

-

Doebner-Miller Reaction. SynArchive. Available at: [Link]

-

Combes synthesis of quinolines. Organic Chemistry Portal. Available at: [Link]

-

Quinoline Synthesis - Skraup. Organic Chemistry Portal. Available at: [Link]

-

Zhang, X., et al. (2025). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules, 30(9), 441. Available at: [Link]

-

Kumar, A., & Rao, V. R. (2019). Microwave-assisted Synthesis of Quinolines. ResearchGate. Available at: [Link]

-

Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. ResearchGate. Available at: [Link]

-

Kumar, A., & Rao, V. R. (2025). Microwave-assisted Synthesis of Quinolines. Bentham Science. Available at: [Link]

-

El-Sayed, N. N. E., et al. (2022). Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors. RSC Advances, 12(11), 6656-6670. Available at: [Link]

-

Insuasty, D., et al. (2017). Microwave-assisted synthesis of diversely substituted quinoline-based dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines. UNF Digital Commons. Available at: [Link]

-

Gagan, J. M. (1966). Mechanism of the Doebner–Miller lepidine synthesis. Journal of the Chemical Society B: Physical Organic, 4, 24-30. Available at: [Link]

-

Born, J. L. (1972). Mechanism of formation of benzo[g]quinolones via the Combes reaction. Journal of Organic Chemistry, 37(24), 3952-3953. Available at: [Link]

-

Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. YouTube. Available at: [Link]

-

Adimule, V. M., et al. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. ACS Omega. Available at: [Link]

-

Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iipseries.org [iipseries.org]

- 4. uop.edu.pk [uop.edu.pk]

- 5. US6103904A - Skraup reaction process for synthesizing quinolones - Google Patents [patents.google.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 13. synarchive.com [synarchive.com]

- 14. youtube.com [youtube.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. grokipedia.com [grokipedia.com]

- 17. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 18. Combes synthesis of quinolines [quimicaorganica.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 21. researchgate.net [researchgate.net]

- 22. Disclaimer / Avertissement [epe.bac-lac.gc.ca]

- 23. Recent progress towards transition metal-catalyzed aniline–aldehyde–alkyne coupling for the synthesis of 2,4-disubstituted quinolines [chemrevlett.com]

- 24. Sci-Hub: are you are robot? [sci-hub.box]

- 25. researchgate.net [researchgate.net]

- 26. benthamscience.com [benthamscience.com]

- 27. pdf.benchchem.com [pdf.benchchem.com]

Material Safety Data Sheet (MSDS) for tert-butyl N-(6-bromoquinolin-4-yl)carbamate

An In-depth Technical Guide on the Safe Handling and Application of tert-butyl N-(6-bromoquinolin-4-yl)carbamate

Foreword: A Proactive Approach to Laboratory Safety with Novel Intermediates

In the landscape of modern drug discovery and materials science, novel chemical intermediates are the lifeblood of innovation. Tert-butyl N-(6-bromoquinolin-4-yl)carbamate represents one such molecule—a strategically designed building block poised for the synthesis of complex molecular architectures. However, with novelty comes the responsibility of a rigorous and proactive approach to safety. A formal, comprehensive Material Safety Data Sheet (MSDS) for this specific compound is not widely available, a common scenario for research-grade chemicals.

This guide, therefore, moves beyond a standard MSDS template. It is structured to provide researchers, scientists, and drug development professionals with a deep, logic-driven understanding of the compound's nature. By deconstructing the molecule into its core functional components—the quinoline scaffold, the bromine substituent, and the tert-butoxycarbonyl (Boc) protecting group—we can infer a robust safety and handling protocol. This document synthesizes data from structurally related compounds and foundational chemical safety principles to empower the researcher with the knowledge to work safely and effectively. It is a guide built not on checklists, but on causal understanding, ensuring that every experimental choice is informed by scientific integrity.

Section 1: Chemical Identity and Physicochemical Properties

Tert-butyl N-(6-bromoquinolin-4-yl)carbamate is a synthetic intermediate, not a naturally occurring compound. Its structure is tailored for further chemical modification, primarily in medicinal chemistry and materials science discovery programs. The strategic placement of the bromine atom and the protected amine group allows for sequential, regioselective reactions.

The tert-butoxycarbonyl (Boc) group serves as a common and effective protecting group for the amine, masking its nucleophilicity and basicity.[1] This protection is stable under a variety of reaction conditions but can be readily removed with acid treatment, providing a synthetic "handle" for later-stage modifications.[1] The bromine atom, particularly when positioned on the electron-deficient pyridine ring system of the quinoline, is highly reactive towards a variety of palladium-catalyzed cross-coupling reactions, making it a prime site for introducing molecular diversity.[1]

Table 1: Physicochemical and Identification Data

| Property | Value / Identifier | Source / Comment |

| IUPAC Name | tert-butyl N-(6-bromoquinolin-4-yl)carbamate | N/A |

| Molecular Formula | C₁₄H₁₅BrN₂O₂ | [2] |

| Molecular Weight | 323.19 g/mol | [2] |

| CAS Number | Data not available for the 4-yl isomer. (Isomer CAS: 1022151-52-5 for 3-yl; 1260784-05-1 for 6-yl) | [1][2] |

| Physical Form | Expected to be a White to Yellow or Off-white Solid. | [3] |

| Purity | Typically >95% for research applications. | [3] |

| Solubility | Likely soluble in organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate. Sparingly soluble in water. | Inferred from structure. |

| Canonical SMILES | CC(C)(C)OC(=O)NC1=C(Br)C=C2C=CC=CN=C12 | Inferred from name. |

| InChI Key | Data not available for the 4-yl isomer. (Isomer InChI Key: LGGGWPJYGNDTRX-UHFFFAOYSA-N for 6-yl) | [1] |

Note: Data for specific isomers have been used to infer properties where direct data for tert-butyl N-(6-bromoquinolin-4-yl)carbamate is unavailable.

Section 2: Inferred Hazard Profile and Toxicological Assessment

A definitive toxicological profile for this compound has not been established. The following assessment is based on the known hazards of its constituent functional groups. All chemical products, especially novel ones, should be treated with the recognition of having "unknown hazards and toxicity".[4]

The Quinoline Core: Primary Hazard Driver

The foundational scaffold of this molecule is quinoline. Quinoline itself is classified as a hazardous substance.